molecular formula C16H16INO5S B3609577 ethyl 2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate

ethyl 2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate

Cat. No. B3609577
M. Wt: 461.3 g/mol
InChI Key: FRICMROQZGUVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as EIMSB and is a sulfonamide derivative of benzoic acid.

Mechanism of Action

The exact mechanism of action of EIMSB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. EIMSB has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
EIMSB has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase, which is involved in the growth and proliferation of cancer cells. EIMSB has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

EIMSB has several advantages for use in lab experiments. It is relatively easy to synthesize, and it exhibits promising activity against various types of cancer cells. However, there are also some limitations to its use in lab experiments. EIMSB is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on EIMSB. One area of interest is its potential use as an anti-inflammatory agent. EIMSB has been found to inhibit the activity of certain enzymes that are involved in inflammation, and further research is needed to determine its potential as a treatment for inflammatory diseases. Another area of interest is its potential use as an inhibitor of certain enzymes that are involved in cancer cell growth and proliferation. Further research is needed to fully understand its mechanism of action and potential side effects in order to determine its potential as a cancer treatment.

Scientific Research Applications

EIMSB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit promising activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. EIMSB has also been studied for its potential use as an anti-inflammatory agent and as an inhibitor of certain enzymes.

properties

IUPAC Name

ethyl 2-[(3-iodo-4-methoxyphenyl)sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO5S/c1-3-23-16(19)12-6-4-5-7-14(12)18-24(20,21)11-8-9-15(22-2)13(17)10-11/h4-10,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRICMROQZGUVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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